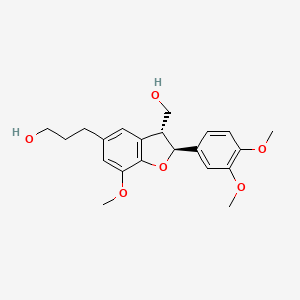

3,4-O-dimethylcedrusin

Description

structure given in first source; isolated from Dragon's blood (SANGRE DE GRADO), a South American viscous latex isolated from CROTON spp.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPCDEDIFJYIPT-OXJNMPFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155455 | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127179-41-3 | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127179413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-O-Dimethylcedrusin: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan (B3055560), has garnered scientific interest for its potential therapeutic properties, particularly in the realm of wound healing and as an inhibitor of cell proliferation. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound is predominantly found in the viscous red latex, commonly known as "Dragon's Blood," obtained from various species of the Croton genus (Euphorbiaceae).[1][2] The most cited botanical source is Croton lechleri, a tree native to the Amazon rainforest.[1][2] Other species of Croton, such as Croton draconoides and Croton palanostigma, have also been identified as sources.[2] Additionally, the compound has been reported in Faramea multiflora.[1] Dragon's Blood has a long history of use in traditional medicine for its wound-healing capabilities, which is now partly attributed to the presence of this compound and other bioactive compounds like the alkaloid taspine.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its extraction, purification, and characterization.

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₆ |

| Molecular Weight | 374.4 g/mol |

| Appearance | Powder |

| Purity | ≥98% (commercially available) |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| CAS Number | 127179-41-3 |

| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves bioassay-guided fractionation of the crude latex. The following protocol is a representative example based on published methodologies.

Extraction

-

Initial Extraction: A sample of Croton lechleri latex is dissolved in a mixture of methanol (B129727) and water (e.g., 9:1 v/v).

-

Solvent Partitioning: The aqueous methanol extract is then subjected to sequential partitioning with solvents of increasing polarity to separate compounds based on their solubility. A common sequence is:

-

n-hexane to remove nonpolar constituents.

-

Chloroform (CHCl₃) to extract compounds of intermediate polarity, including this compound.

-

n-butanol (n-BuOH) to isolate more polar compounds.

-

Chromatographic Purification

The chloroform extract, which is enriched with this compound, is further purified using chromatographic techniques.

-

Size-Exclusion Chromatography: The CHCl₃ fraction is subjected to column chromatography on Sephadex LH-20 with methanol as the eluent. This separates compounds based on their molecular size.

-

Further Purification (if necessary): Fractions containing this compound may require additional purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

The following diagram illustrates a general workflow for the isolation of this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed using various spectroscopic techniques. The following table summarizes the key analytical data.

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (MS) | Available |

| Infrared (IR) Spectroscopy | Available |

Biological Activity and Potential Signaling Pathways

This compound has been shown to possess significant biological activities, primarily related to its effects on cell proliferation and wound healing.

Inhibition of Cell Proliferation

Studies have demonstrated that this compound inhibits the proliferation of human umbilical vein endothelial cells.[2] This anti-proliferative effect is of interest for potential applications in cancer research and other conditions characterized by excessive cell growth.

Wound Healing

This compound is considered one of the active principles responsible for the wound-healing properties of Dragon's Blood.[3] While the precise molecular mechanisms are still under investigation, its role in this complex process likely involves the modulation of key signaling pathways that regulate cell migration, proliferation, and inflammation.

Based on the known mechanisms of wound healing, it is plausible that this compound interacts with one or more of the following signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and inflammation during wound repair.

-

Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway plays a vital role in cell survival and proliferation.

-

Transforming Growth Factor-beta (TGF-β) Pathway: This pathway is central to the regulation of inflammation, angiogenesis, and extracellular matrix deposition.

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its wound-healing effects.

Conclusion

This compound is a promising natural product with well-documented sources and established methods for its isolation. Its biological activities, particularly in inhibiting cell proliferation and promoting wound healing, make it a compelling candidate for further pharmacological investigation and potential drug development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the Influence of Natural Compounds on the Healing Process of Wounds [openbiochemistryjournal.com]

3,4-O-Dimethylcedrusin: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Dihydrobenzofuran Lignan with Therapeutic Potential

Abstract

3,4-O-dimethylcedrusin is a naturally occurring dihydrobenzofuran neolignan, a class of polyphenolic compounds recognized for their diverse biological activities.[1] Primarily isolated from the latex of Croton lechleri (commonly known as Dragon's Blood), as well as from Faramea multiflora and the peels of Magnolia officinalis, this compound has emerged as a subject of interest for its pharmacological properties, particularly in the realm of tissue repair and wound healing.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, known biological effects, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic applications of this promising natural product.

Chemical and Physical Properties

This compound is characterized by a core structure formed from the dimerization of two phenylpropanoid units.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₆ | [2][4] |

| Molecular Weight | 374.4 g/mol | [2][3] |

| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [2][4] |

| CAS Number | 127179-41-3, 166021-14-3 | [2][3] |

| Class | Dihydrobenzofuran Neolignan | [1] |

| Appearance | Powder | [3] |

| Purity (Commercially) | ≥ 98% | [3] |

Biological Activities and Mechanism of Action

The primary biological activity attributed to this compound is its role in promoting wound healing.[2][5] While the broader class of lignans (B1203133) is known for anti-inflammatory, antioxidant, and cytotoxic effects, specific quantitative data for this compound in these areas is limited in the available literature.[1]

Wound Healing

In vivo studies on rat models have demonstrated that this compound contributes to the wound healing properties of Dragon's Blood latex.[6] The compound has been shown to improve wound repair by stimulating the formation of fibroblasts and collagen, which are crucial components of the extracellular matrix and essential for tissue regeneration and scar formation.[5][6]

While effective, studies have indicated that the crude Dragon's Blood extract is more potent in its overall wound healing effects. This enhanced activity is attributed to the presence of other constituents, such as proanthocyanidins, which stimulate wound contraction and form a protective crust, although they may slightly delay the repair process by decreasing the formation of new fibroblasts.[6]

Antioxidant Activity

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the biological activities of this compound.

In Vitro Wound Healing (Scratch Assay)

This assay is a standard method to study cell migration and proliferation, mimicking the process of wound closure in vitro.

Protocol:

-

Cell Seeding: Plate fibroblasts (e.g., human dermal fibroblasts or NIH/3T3) into a 12-well tissue culture plate at a density that allows them to form a confluent monolayer (approximately 70-80% confluence) within 18-24 hours.

-

Scratch Creation: Once confluent, create a linear "wound" or scratch in the cell monolayer using a sterile 1 mL pipette tip. A perpendicular scratch can be added to create a cross, providing reference points for imaging.

-

Washing: Gently wash the wells with a buffered solution (e.g., PBS) to remove detached cells and debris.

-

Treatment: Replenish each well with fresh cell culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

-

Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification (Time 0). Mark the specific locations imaged.

-

Incubation & Monitoring: Place the plate in a 37°C, 5% CO₂ incubator. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).

-

Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated and compared between treated and control groups.

In Vitro Antioxidant Capacity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of a compound.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a series of dilutions to test a range of concentrations. Prepare a 15 µM solution of DPPH in ethanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add an aliquot of the test compound solution to the DPPH solution. A positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only) should be run in parallel.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. An IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Collagen Synthesis Assay

This assay quantifies the production of new collagen by fibroblasts in culture.

Protocol:

-

Cell Culture and Treatment: Culture fibroblasts in appropriate media. Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Metabolic Labeling: Add a radiolabeled amino acid precursor, such as [³H]-proline, to the culture medium for the final hours of the incubation period. Proline is a major component of collagen.

-

Cell Lysis and Protein Precipitation: After incubation, lyse the cells and precipitate the total protein from the cell lysate and the culture medium using a method like trichloroacetic acid (TCA) precipitation.

-

Collagenase Digestion: Resuspend the protein pellet and divide it into two aliquots. Treat one aliquot with a highly purified bacterial collagenase (which specifically digests collagen) and leave the other untreated.

-

Quantification: Re-precipitate the protein in both aliquots. The difference in radioactivity between the collagenase-treated and untreated samples represents the amount of newly synthesized collagen.

-

Analysis: Compare the amount of radiolabeled collagen in the treated samples to the vehicle control to determine the effect of this compound on collagen synthesis.

Signaling Pathways

Currently, the specific molecular signaling pathways modulated by this compound have not been elucidated. The known mechanism of action is described at a cellular level—the stimulation of fibroblast proliferation and collagen synthesis. Future research is required to identify the upstream signaling cascades, such as potential interactions with growth factor receptors (e.g., TGF-β receptors) or modulation of intracellular pathways like the Smad, MAPK, or PI3K/Akt pathways, which are known to be critical regulators of fibrosis and tissue repair.

Conclusion and Future Directions

This compound is a natural product with demonstrated efficacy in promoting key aspects of wound healing, namely the stimulation of fibroblasts and collagen synthesis. While its role as a component of the traditionally used Dragon's Blood latex is established, further research into the purified compound is warranted.

For drug development professionals, key areas for future investigation include:

-

Quantitative Bioactivity: Determining the specific IC₅₀ or EC₅₀ values for anti-inflammatory and antioxidant activities to better understand its therapeutic window and potential.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways to enable targeted drug design and optimization.

-

Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile and conducting comprehensive toxicology studies to assess its safety for potential clinical use.

The foundational evidence suggests that this compound is a valuable lead compound for the development of novel therapeutics in regenerative medicine and dermatology.

References

- 1. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dragon’s Blood EG – Dragon’s Blood glycolic extract | Macrofarm [macrofarmsrl.com]

- 6. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.virginia.edu [med.virginia.edu]

The Elusive Bioactivity of 3,4-O-Dimethylcedrusin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-Dimethylcedrusin, a lignan (B3055560) found in the medicinal latex "Dragon's Blood" from Croton species, has been identified as a contributor to the traditional therapeutic properties of this botanical extract, particularly in wound healing and anti-inflammatory applications. Despite its recognized presence and purported role, a comprehensive, in-depth analysis of its specific biological activities, quantitative efficacy, and mechanisms of action remains largely uncharted in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, knowledge on this compound and to highlight the significant gaps in the research landscape.

Due to the absence of detailed experimental data and quantitative analyses for the isolated this compound in the current body of scientific literature, this guide will provide a high-level overview of the general experimental approaches used to assess the biological activities attributed to it and will underscore the areas requiring further investigation.

Known Biological Activities

The primary biological activities associated with this compound are:

-

Wound Healing: Early in vivo studies on rats demonstrated that this compound improves wound healing by promoting the formation of fibroblasts and collagen.[1]

-

Anti-inflammatory Effects: The compound is also credited with contributing to the anti-inflammatory properties of Dragon's Blood.[2]

It is crucial to note that these activities are often described in the context of the whole "Dragon's Blood" extract, and dedicated studies to quantify the specific contribution of this compound are lacking.

General Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies employed to study the cited biological activities.

In Vivo Wound Healing Assays

A common model to assess wound healing efficacy is the excisional wound model in rats.

Workflow for In Vivo Excisional Wound Healing Assay

Caption: General workflow for an in vivo excisional wound healing study.

In Vitro Anti-inflammatory Assays

A standard in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for In Vitro Nitric Oxide (NO) Inhibition Assay

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Signaling Pathways: A Knowledge Gap

A critical deficiency in the current understanding of this compound is the complete absence of information regarding the signaling pathways it modulates. Research on related compounds and extracts from "Dragon's Blood" suggests potential involvement of pathways related to inflammation and tissue regeneration, such as NF-κB and TGF-β signaling. However, without dedicated molecular studies, any proposed pathway for this compound would be purely speculative.

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical signaling cascade for this compound.

Future Directions and Conclusion

The biological activities of this compound present a promising area for further research and potential drug development. However, the current literature provides only a preliminary and largely qualitative understanding of its effects. To advance the scientific knowledge and unlock the therapeutic potential of this natural compound, future research must focus on:

-

Isolation and Purification: Conducting studies with highly purified this compound to obtain specific and reliable data.

-

Quantitative Analysis: Performing dose-response studies to determine key parameters such as IC50 and EC50 values for its various biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

References

Unraveling the Molecular Architecture of 3,4-O-dimethylcedrusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of 3,4-O-dimethylcedrusin, a naturally occurring lignan (B3055560) with potential therapeutic applications. This document details the spectroscopic data and experimental protocols that have been instrumental in defining its chemical structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a dihydrobenzofuran neolignan first isolated from the latex of Croton lechleri, a plant commonly known as "Dragon's Blood," which has a long history of use in traditional medicine.[1][2] The elucidation of its intricate molecular structure has been a subject of scientific investigation, relying on a combination of spectroscopic techniques and synthetic chemistry to establish its connectivity and stereochemistry. Understanding the precise arrangement of atoms in this compound is fundamental to exploring its biological activities and potential as a lead compound in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₆ | [3] |

| Molecular Weight | 374.4 g/mol | [3] |

| IUPAC Name | 3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | [3] |

| CAS Number | 166021-14-3 | [1] |

Structure Elucidation through Spectroscopic Analysis

The determination of the structure of this compound was achieved through the synergistic application of several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. While the publicly available data lacks specific peak assignments with coupling constants, the existence of both ¹H and ¹³C NMR data has been confirmed.[1][3] This data would be essential for assigning the protons and carbons in the structure, confirming the presence of the dihydrobenzofuran core, the dimethoxyphenyl group, the propanol (B110389) side chain, and the methoxy (B1213986) and hydroxymethyl functional groups. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structure elucidation. The molecular formula C₂₁H₂₆O₆, determined by high-resolution mass spectrometry, corresponds to a molecular weight of 374.4 g/mol .[3] The fragmentation pattern, though not detailed in the available search results, would offer crucial insights into the structural motifs present in this compound. Key fragmentation pathways would likely involve cleavage of the ether linkages and the propanol side chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O), and aromatic (C=C) functional groups.[4] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups. Strong absorptions in the 1000-1300 cm⁻¹ region would be indicative of the C-O stretching of the ether and alcohol functionalities. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H stretching of aliphatic groups would appear below 3000 cm⁻¹.[4]

Experimental Protocols

Isolation of this compound from Croton lechleri

The isolation of this compound from the latex of Croton lechleri typically involves a multi-step process of extraction and chromatography. A general workflow is outlined below.

Caption: General workflow for the isolation of this compound.

A detailed experimental protocol would involve the following steps:

-

Extraction: The latex is typically suspended in an aqueous methanol solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Fractionation: The ethyl acetate fraction, which is often enriched with lignans, is subjected to column chromatography on silica gel or Sephadex LH-20.

-

Purification: Fractions containing this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Total Synthesis of this compound

The total synthesis of this compound has been reported, providing definitive proof of its structure and allowing for the preparation of analogues for structure-activity relationship studies. Both racemic and enantiopure syntheses have been developed. A key step in the synthesis is often the stereoselective construction of the dihydrobenzofuran ring system.

Caption: Logical flow of the total synthesis of this compound.

While specific reagents and conditions are proprietary to the published synthetic routes, a general strategy involves the coupling of two C6-C3 units to form the lignan skeleton, followed by cyclization to form the dihydrobenzofuran ring. The synthesis of enantiopure material often employs chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the C2 and C3 positions.

Conclusion

The structure of this compound has been rigorously established through a combination of spectroscopic analysis and total synthesis. This technical guide summarizes the key data and methodologies that have contributed to our understanding of this complex natural product. The availability of this information is crucial for the further investigation of its biological properties and its potential development as a therapeutic agent. Future research will likely focus on elucidating its mechanism of action and exploring the synthesis of novel analogues with improved pharmacological profiles.

References

- 1. This compound | 166021-14-3 | Benchchem [benchchem.com]

- 2. Isolation of a dihydrobenzofuran lignan from South American dragon's blood (Croton spp.) as an inhibitor of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. users.wfu.edu [users.wfu.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-O-dimethylcedrusin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-dimethylcedrusin is a naturally occurring dihydrobenzofuran lignan (B3055560) found predominantly in the latex of Croton lechleri (commonly known as Dragon's Blood), as well as in other plant species such as Faramea multiflora and Magnolia officinalis.[1][2] This compound has garnered significant scientific interest due to its biological activities, most notably its contribution to wound healing.[2][3][4] An understanding of its physicochemical properties is fundamental for its extraction, purification, formulation, and for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in a plausible wound healing signaling pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for the design of analytical and formulation strategies. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₆ | [5][6] |

| Molecular Weight | 374.4 g/mol | [5][6] |

| Physical Description | Solid powder | [6] |

| Boiling Point (estimated) | 522.40 °C at 760 mmHg | |

| Melting Point | Not experimentally determined in the reviewed literature. | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Sparingly soluble in water. | [4] |

| logP (o/w) (estimated) | 2.4 | [5] |

| pKa | Not experimentally determined in the reviewed literature. |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and quantification of this compound. The following sections describe protocols for its isolation and the determination of key physicochemical parameters.

Isolation and Purification of this compound from Croton lechleri Latex

This protocol is based on the established methods for the bioassay-guided fractionation of Dragon's Blood.

Objective: To isolate this compound from the latex of Croton lechleri.

Materials:

-

Croton lechleri latex

-

Methanol (B129727) (MeOH)

-

n-Hexane

-

Chloroform (CHCl₃)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for elution (e.g., hexane-ethyl acetate gradient)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

Extraction:

-

Lyophilize the fresh Croton lechleri latex to obtain a dry powder.

-

Suspend the powdered latex in a suitable solvent such as methanol.

-

Perform a liquid-liquid partitioning of the methanolic extract against n-hexane to remove nonpolar constituents.

-

The methanolic phase is then partitioned against chloroform. This compound will preferentially partition into the chloroform phase.

-

Evaporate the chloroform extract to dryness under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

Subject the crude chloroform extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the compound of interest and evaporate the solvent.

-

For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

-

-

Structure Elucidation and Confirmation:

-

Confirm the identity and purity of the isolated compound using analytical HPLC.

-

Elucidate the structure using ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC).

-

Confirm the molecular weight and fragmentation pattern using Mass Spectrometry (MS).

-

Caption: Workflow for the isolation of this compound.

Determination of Melting Point

Objective: To determine the melting point of solid this compound.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the purified this compound is completely dry.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid.

-

Repeat the measurement with a slower heating rate (1-2 °C/min) around the approximate melting range for a more accurate determination.

Determination of pKa by Potentiometric Titration

This protocol is a general method suitable for poorly water-soluble compounds like this compound.

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

Purified this compound

-

Co-solvent (e.g., methanol or ethanol)

-

Potassium chloride (KCl)

-

Standardized hydrochloric acid (HCl) solution

-

Standardized potassium hydroxide (B78521) (KOH) solution (carbonate-free)

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a co-solvent/water mixture to ensure complete dissolution. The ionic strength of the solution should be adjusted to a constant value (e.g., 0.1 M) with KCl.

-

Titration:

-

Immerse the pH electrode in the sample solution and allow it to equilibrate.

-

Titrate the solution with the standardized KOH solution, adding small increments of the titrant.

-

Record the pH value after each addition of titrant, ensuring the reading is stable.

-

Continue the titration until the pH has passed the expected equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of KOH added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

For more accurate results, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve or by using specialized software.

-

Biological Activity and Signaling Pathway

This compound has been shown to play a role in wound healing by stimulating the formation of fibroblasts and collagen.[3][4] While the precise signaling cascade initiated by this lignan has not been fully elucidated, a plausible mechanism can be proposed based on the known pathways involved in wound repair, such as the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][7][8][9][10][11][12][13]

The proposed pathway suggests that this compound may act as an upstream activator, potentially influencing the expression or activation of key growth factors like TGF-β. This, in turn, can trigger downstream signaling cascades, including the Smad and MAPK pathways, which converge to activate transcription factors responsible for the expression of genes involved in fibroblast proliferation and collagen synthesis.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:166021-14-3 | Manufacturer ChemFaces [chemfaces.com]

- 5. 3',4-O-Dimethylcedrusin | C21H26O6 | CID 124426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Lifeasible [lifeasible.com]

- 7. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. NF-κB signaling is key in the wound healing processes of silk fibroin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Toll/NF-κB signaling pathway is required for epidermal wound repair in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanistic Theories of 3,4-O-dimethylcedrusin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-O-dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) predominantly isolated from the medicinal latex "Dragon's Blood" of Croton lechleri, has garnered scientific interest for its promising pharmacological activities. Traditionally implicated in wound healing, its multifaceted therapeutic potential is believed to stem from a combination of anti-inflammatory, antioxidant, and tissue-regenerative properties. This technical guide provides a comprehensive overview of the current understanding and theoretical mechanisms of action of this compound. While direct, in-depth molecular studies on this specific lignan are limited, this document synthesizes the available evidence and extrapolates plausible signaling pathways based on its observed biological effects. Detailed experimental protocols for assays relevant to its activities are provided to facilitate further research, and key conceptual frameworks are visualized through signaling pathway and workflow diagrams.

Introduction

This compound is a key bioactive constituent of "Dragon's Blood," a resin with a long history of use in traditional medicine across South America for its wound-healing and anti-inflammatory properties. Emerging scientific evidence suggests that this compound is a significant contributor to these therapeutic effects, demonstrating a range of biological activities that make it a compelling candidate for further drug development. This guide aims to consolidate the existing knowledge and propose theoretical frameworks for the mechanism of action of this compound to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug discovery.

Known Biological Activities and Supporting Evidence

The primary biological activities attributed to this compound are centered around tissue repair and modulation of inflammatory and oxidative processes.

Wound Healing

In vivo studies have demonstrated that this compound can enhance wound healing by stimulating the formation of fibroblasts and the synthesis of collagen, which are critical processes in the proliferative and remodeling phases of tissue repair. While the crude "Dragon's Blood" extract shows potent wound healing activity, this compound has been identified as a key active component responsible for these effects.

Anti-inflammatory and Antioxidant Activity

The broader context of the source of this compound, "Dragon's Blood," points towards significant anti-inflammatory and antioxidant capabilities. Lignans, as a class of polyphenolic compounds, are well-known for their ability to scavenge free radicals and modulate inflammatory pathways. It is therefore highly probable that this compound contributes to these effects, although direct studies isolating its specific impact are not yet prevalent in the literature.

Effects on Cell Proliferation

Intriguingly, while promoting fibroblast and collagen formation in the context of wound healing, one study has shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro. This suggests a nuanced role in regulating cell growth, potentially contributing to the resolution of inflammation and the prevention of excessive scarring during the healing process.

Proposed Mechanisms of Action: Theoretical Signaling Pathways

Based on the observed biological activities, several signaling pathways can be hypothesized as targets for this compound. It is crucial to note that these are theoretical frameworks that require direct experimental validation.

Modulation of Inflammatory Pathways (NF-κB)

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of inflammatory mediators.

Figure 1: Hypothesized NF-κB Inhibition by this compound.

Activation of Antioxidant Response (Nrf2)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes. As a polyphenolic lignan, this compound may activate the Nrf2 pathway, leading to enhanced cellular protection against oxidative damage.

Figure 2: Proposed Nrf2 Pathway Activation by this compound.

Involvement in Wound Healing Signaling (MAPK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are crucial for regulating cell proliferation, differentiation, and migration, all of which are central to the wound healing process. The stimulatory effect of this compound on fibroblasts and its inhibitory effect on endothelial cells suggest a complex modulation of MAPK pathways, potentially promoting tissue regeneration while limiting excessive angiogenesis.

Figure 3: Differential Modulation of MAPK Pathways by this compound.

Quantitative Data Summary

Currently, there is a notable absence of publicly available quantitative data such as IC50 values, EC50 values, or detailed dose-response curves for this compound across various biological assays. The following tables are presented as templates to guide future research and data presentation for this compound.

Table 1: Illustrative Template for In Vitro Bioactivity Data

| Assay Type | Cell Line | Endpoint Measured | IC50 / EC50 (µM) |

| Endothelial Cell Proliferation | HUVEC | [³H]-Thymidine Incorporation | Data Needed |

| Fibroblast Proliferation | NIH-3T3 | Cell Count / Viability Assay | Data Needed |

| Collagen Synthesis | Human Dermal Fibroblasts | Sirius Red Staining / Hydroxyproline Assay | Data Needed |

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) Production | Data Needed |

| Antioxidant Activity | DPPH Assay | Free Radical Scavenging | Data Needed |

Table 2: Illustrative Template for In Vivo Wound Healing Data

| Animal Model | Treatment Group | Dose / Concentration | Endpoint Measured | Result |

| Excisional Wound Model (Rat) | Vehicle Control | - | % Wound Closure (Day 7) | Data Needed |

| This compound | Specify Dose | % Wound Closure (Day 7) | Data Needed | |

| Vehicle Control | - | Collagen Content (Day 14) | Data Needed | |

| This compound | Specify Dose | Collagen Content (Day 14) | Data Needed |

Detailed Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, the following are detailed protocols for key experiments.

In Vivo Excisional Wound Healing Model in Rats

This protocol is designed to assess the efficacy of topically applied this compound in promoting the closure of full-thickness skin wounds.

Potential Therapeutic Targets of 3,4-O-Dimethylcedrusin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-O-Dimethylcedrusin, a dihydrobenzofuran lignan (B3055560) predominantly isolated from the latex of Croton species, commonly known as "Dragon's Blood," has emerged as a molecule of significant interest in pharmacognosy and drug discovery.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of the biological activities and potential therapeutic targets of this compound, with a focus on its applications in wound healing, anti-inflammatory, and anticancer research. The information presented herein is a synthesis of available preclinical data, intended to inform and guide future research and development efforts.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent in several key areas. The primary areas of investigation include its role in promoting wound repair, mitigating inflammation, and inhibiting cancer cell proliferation.

Wound Healing

In vivo studies have substantiated the traditional use of Dragon's Blood in wound care, with this compound identified as one of the active constituents.[4][5][6][7][8] It is reported to accelerate the healing process by stimulating the formation of fibroblasts and the subsequent deposition of collagen, which are critical steps in the formation of new tissue.[1][3] While the crude Dragon's Blood extract may exhibit a more potent overall effect, this compound is a key contributor to the regenerative properties of the sap.[6]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. Research has shown that it can significantly suppress the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), two critical mediators of inflammation.[9][10] This suppression is achieved through the downregulation of the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[9][10]

Anticancer and Antiproliferative Activity

A growing body of evidence from in vitro studies points to the anticancer potential of this compound.[6][11][12] It has been shown to inhibit the proliferation of various cancer cell lines.[1][2][9] Computational network pharmacology and molecular docking studies have further elucidated its potential mechanism of action, suggesting a high binding affinity for several key proteins involved in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src (SRC), Protein Kinase B (AKT1), and Cyclin D1 (CCND1).[3][11][13][14][15] These findings implicate the PI3K/AKT signaling pathway as a primary target for its anticancer effects.[3]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Cancer Cells | - | 2.03 - 19.73 | [1] |

| HCT-116 | Colorectal Carcinoma | 3.31 - 10.23 | [2] |

| HepG2 | Hepatocellular Carcinoma | 3.31 - 10.23 | [2] |

| BGC-823 | Gastric Carcinoma | 3.31 - 10.23 | [2] |

| NCI-H1650 | Non-Small Cell Lung Cancer | 3.31 - 10.23 | [2] |

| A2780 | Ovarian Cancer | 3.31 - 10.23 | [2] |

| HuCCA-1 | Cholangiocarcinoma | 10.0 | [9] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 7.9 | [9] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound can be attributed to its interaction with specific signaling pathways. The following diagrams illustrate the proposed mechanisms of action in inflammation and cancer.

Experimental Protocols

The following sections detail representative methodologies for key experiments cited in the literature concerning the biological activities of this compound.

In Vivo Wound Healing Assay (Rat Model)

This protocol is a generalized representation based on the in vivo studies mentioned.[6]

-

Animal Model: Male Wistar rats (200-250g) are typically used.

-

Wound Creation: Following anesthesia, a circular area of full-thickness skin is excised from the shaved dorsal region of the rat.

-

Treatment Groups: Animals are divided into groups: a vehicle control group, a positive control group (e.g., a commercial wound healing agent), and the experimental group receiving topical application of this compound in a suitable vehicle.

-

Application and Measurement: The respective treatments are applied topically to the wound area daily. The wound area is traced or photographed at regular intervals to determine the rate of wound contraction.

-

Histological Analysis: At the end of the study period, tissue samples from the wound site are collected, fixed, and processed for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, fibroblast proliferation, and collagen deposition.

In Vitro Anti-inflammatory Assay: Measurement of NO and PGE2 Production

This protocol is based on standard methods for assessing anti-inflammatory activity in vitro.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the cells are incubated for 24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

-

PGE2 Measurement (ELISA): The concentration of PGE2 in the culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

iNOS and COX-2 Expression (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

In Vitro Antiproliferative Assay (MTS/WST-1 Assay)

This is a standard colorimetric assay to determine the cytotoxicity of a compound.

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates and allowed to attach for 24 hours.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Reagent Addition: A tetrazolium salt-based reagent (MTS or WST-1) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the reagent into a formazan (B1609692) product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel therapeutics. Its demonstrated activities in wound healing, inflammation, and cancer warrant further investigation. Future research should focus on several key areas:

-

In-depth Mechanistic Studies: While initial targets have been proposed, further experimental validation is required to confirm the direct binding and inhibition of targets such as EGFR, SRC, AKT1, and CCND1.

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are necessary to evaluate the drug-like properties of this compound.

-

In Vivo Efficacy in Disease Models: The anticancer and anti-inflammatory effects observed in vitro need to be validated in relevant animal models of these diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could lead to the identification of compounds with improved potency and selectivity.

The continued exploration of this compound and its derivatives holds the potential to yield novel and effective treatments for a range of pathological conditions.

References

- 1. Cytotoxic compounds from the leaves and stems of the endemic Thai plant Mitrephora sirikitiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ekosfop.or.kr [ekosfop.or.kr]

- 3. Network pharmacology integrated with experimental validation revealed potential molecular mechanisms of Camellia nitidissima C. W. Chi in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. croton cajucara benth: Topics by Science.gov [science.gov]

- 6. Exsanguinating the truth about dragon’s blood in cosmeceuticals | MDedge [mdedge.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ajol.info [ajol.info]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Deciphering the Anticancer Arsenal of Piper longum: Network Pharmacology and Molecular Docking Unveil Phytochemical Targets Against Lung Cancer [medsci.org]

3,4-O-Dimethylcedrusin in Traditional Medicine: A Technical Guide for Researchers

Introduction

3,4-O-Dimethylcedrusin is a dihydrobenzofuran lignan (B3055560) found in several plants utilized in traditional medicine, most notably in the resin of Cedrus deodara (Himalayan Cedar) and various Croton species, the latter of which produce a red latex known as "Dragon's Blood".[1][2] Traditional medicinal practices have long employed these plant-derived substances for a wide array of ailments, including inflammatory conditions, wound healing, digestive issues, and skin disorders.[3][4][5] This technical guide provides an in-depth overview of the available scientific data on this compound, focusing on its biological activities, experimental protocols for its assessment, and potential mechanisms of action for an audience of researchers, scientists, and drug development professionals.

Biological Activities and Traditional Context

While traditional medicine utilizes whole plant extracts or resins, modern research has begun to isolate and characterize individual compounds to understand their specific contributions to the observed therapeutic effects. This compound has been identified as a biologically active principle in these traditional remedies, with studies suggesting its involvement in several key therapeutic areas.[6][7][8]

Table 1: Summary of Traditional Uses of Plants Containing this compound

| Plant Source(s) | Traditional Use | Reported Biological Activities of this compound |

| Cedrus deodara | Anti-inflammatory, antiseptic, treatment of skin diseases, fever, and digestive disorders.[3][9] | Anti-inflammatory, Antioxidant |

| Croton spp. (Dragon's Blood) | Wound healing, anti-inflammatory, antimicrobial, treatment of ulcers and other internal ailments.[5][8] | Wound healing (stimulates fibroblast and collagen formation), inhibits cell proliferation, anti-inflammatory, antioxidant.[6][7] |

Quantitative Data

Quantitative data on the specific bioactivities of isolated this compound is limited in the current scientific literature. Most studies have focused on the effects of crude extracts or fractions.

Table 2: Available Quantitative Data for Biological Activities

| Biological Activity | Assay | Test Substance | Result |

| Antioxidant Activity | DPPH Radical Scavenging | Lignan-rich fraction from Croton lechleri containing this compound | IC50 values for fractions, but not for the pure compound, have been reported. For example, a chloroform (B151607) extract showed significant scavenging activity. |

| Inhibition of Cell Proliferation | [³H]-Thymidine Incorporation | Purified this compound | Inhibited thymidine (B127349) incorporation in human umbilical vein endothelial cells. Specific IC50 value not provided.[1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. The following are representative protocols for assays relevant to the reported activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to various concentrations.

-

Reaction: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Control: A blank control (solvent only) and a positive control (e.g., ascorbic acid or Trolox) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

In Vitro Wound Healing: Scratch Assay

This assay is used to study cell migration and proliferation, which are key processes in wound healing.

Principle: A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is monitored, and this process can be influenced by the addition of test compounds.

Procedure:

-

Cell Seeding: Seed fibroblasts (e.g., human dermal fibroblasts) in a 6-well plate and culture until they form a confluent monolayer.

-

Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer in each well.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.

-

Imaging: Immediately capture images of the scratches at time 0 using an inverted microscope.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

Principle: Macrophages (e.g., RAW 264.7 cell line) can be stimulated with lipopolysaccharide (LPS) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include a negative control (no LPS) and a positive control (LPS without the test compound).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated.

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are scarce, the known biological activities of lignans (B1203133), in general, suggest potential mechanisms. Many lignans have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[7]

Hypothesized Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which this compound may inhibit inflammation. It is hypothesized that the compound could interfere with the activation of key inflammatory transcription factors like NF-κB, which would, in turn, reduce the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the isolation and biological evaluation of a natural product like this compound.

Conclusion and Future Directions

This compound is a promising bioactive lignan with a strong foundation in traditional medicine. Preliminary scientific evidence supports its role in wound healing, anti-inflammatory, and antioxidant activities. However, to fully realize its therapeutic potential, further rigorous scientific investigation is required. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of pure this compound in a range of relevant assays is crucial for understanding its potency.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Synergistic Effects: Investigating potential synergistic interactions with other compounds present in the traditional plant extracts could lead to the development of more effective poly-herbal formulations.

This technical guide provides a framework for researchers to build upon the existing knowledge of this compound and to systematically explore its potential as a modern therapeutic agent.

References

- 1. Systematically Assessing Natural Compounds' Wound Healing Potential with Spheroid and Scratch Assays [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. researchgate.net [researchgate.net]

- 6. clyte.tech [clyte.tech]

- 7. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AU2020332815A1 - Croton lechleri compositions for use in treating bleeding, wounds and infections - Google Patents [patents.google.com]

- 9. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

An In-depth Technical Guide on the Proposed Biosynthetic Pathway of 3,4-O-Dimethylcedrusin

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3,4-O-dimethylcedrusin is a naturally occurring dihydrobenzofuran neolignan with recognized biological activities, notably contributing to the wound-healing properties of "Dragon's Blood" sap from Croton lechleri.[1][2] While the complete biosynthetic pathway of this compound has not been fully elucidated in the scientific literature, this guide proposes a hypothetical pathway based on established principles of lignan (B3055560) biosynthesis. This document outlines the probable enzymatic steps starting from the general phenylpropanoid pathway, details the key chemical transformations, and provides comprehensive experimental protocols that can be employed to validate this proposed pathway. All quantitative and qualitative data are summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including monolignols, flavonoids, and lignans (B1203133).[3][4] The pathway can be conceptually divided into three main stages:

-

Formation of Monolignol Precursors: Synthesis of coniferyl alcohol from L-phenylalanine.

-

Formation of the Dihydrobenzofuran Core: Oxidative coupling of two monolignol units to form the cedrusin (B1631179) backbone.

-

Tailoring Reactions: Sequential O-methylation of cedrusin to yield the final product, this compound.

The proposed enzymatic reactions and intermediates are detailed below.

This initial stage is a well-established pathway in vascular plants.[1][5] It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic conversions to produce coniferyl alcohol, a key monolignol precursor.

| Step | Precursor | Product | Enzyme Class | Cofactors/Co-substrates |

| 1 | L-Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) | - |

| 2 | Cinnamic acid | p-Coumaric acid | Cinnamate 4-hydroxylase (C4H) | NADPH, O₂ |

| 3 | p-Coumaric acid | p-Coumaroyl-CoA | 4-Coumarate-CoA ligase (4CL) | ATP, Coenzyme A |

| 4 | p-Coumaroyl-CoA | Caffeoyl-CoA | p-Coumaroyl shikimate transferase (CST); Coumaroyl 3'-hydroxylase (C3'H); Caffeoyl shikimate esterase (CSE) | NADPH, O₂, Shikimate |

| 5 | Caffeoyl-CoA | Feruloyl-CoA | Caffeoyl-CoA O-methyltransferase (CCoAOMT) | S-adenosyl-L-methionine (SAM) |

| 6 | Feruloyl-CoA | Coniferaldehyde | Cinnamoyl-CoA reductase (CCR) | NADPH |

| 7 | Coniferaldehyde | Coniferyl alcohol | Cinnamyl alcohol dehydrogenase (CAD) | NADPH |

This stage involves the critical step of forming the characteristic dihydrobenzofuran neolignan structure. This is achieved through the oxidative coupling of two monolignol units. For the formation of cedrusin, it is proposed that one molecule of coniferyl alcohol couples with a second molecule that has undergone side-chain modification.

| Step | Precursor(s) | Product | Enzyme Class | Notes |

| 8 | 2x Coniferyl alcohol | Cedrusin | Peroxidase / Laccase; Dirigent Protein (putative) | Oxidative radical coupling joins two C₆C₃ units. One unit undergoes subsequent reduction of the propenyl side chain. The exact sequence and enzyme specificity are yet to be determined. |

The final steps in the biosynthesis involve the specific methylation of the hydroxyl groups on the cedrusin backbone. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[6][7]

| Step | Precursor | Product | Enzyme Class | Methyl Donor |

| 9 | Cedrusin | 3-O-methylcedrusin (or 4-O-methylcedrusin) | O-methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) |

| 10 | 3-O-methylcedrusin (or 4-O-methylcedrusin) | This compound | O-methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) |

Visualizations of Pathways and Workflows

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for biosynthetic pathway elucidation.

Detailed Experimental Protocols

The following protocols are generalized methodologies that would be applied to elucidate and validate the proposed biosynthetic pathway of this compound.

Objective: To identify genes encoding the enzymes of the proposed pathway by comparing gene expression in tissues actively producing this compound versus non-producing tissues.

Methodology:

-

Plant Material Collection: Collect tissue samples from Croton lechleri known to produce "Dragon's Blood" latex (high-producing tissue) and a control tissue, such as mature leaves where lignan concentration is low (low-producing tissue). Flash-freeze samples in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from all samples using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

-

Library Preparation and Sequencing: Prepare cDNA libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate paired-end reads.

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads using tools like FastQC.

-

Assemble a de novo transcriptome using Trinity, as a reference genome for Croton lechleri may not be available.

-

Map reads back to the assembled transcriptome and quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes significantly upregulated in the latex-producing tissue.

-

Annotate the differentially expressed genes by sequence homology searches against public databases (e.g., NCBI nr, UniProt) using BLAST. Specifically search for annotations corresponding to enzyme classes in the proposed pathway (PAL, C4H, OMTs, Peroxidases, etc.).

-

Objective: To confirm that a candidate OMT gene identified through transcriptomics can catalyze the methylation of cedrusin.

Methodology:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate OMT gene from Croton lechleri cDNA using PCR with specific primers.

-

Clone the PCR product into a bacterial expression vector (e.g., pET-28a(+) for an N-terminal His-tag).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture at a lower temperature (e.g., 18°C) to improve protein solubility.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation and lyse them using sonication.

-

Purify the His-tagged recombinant OMT protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

The substrate: Cedrusin (requires prior isolation or synthesis)

-

The methyl donor: S-adenosyl-L-methionine (SAM)

-

The purified recombinant OMT enzyme

-

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

-

Include negative controls: a reaction without the enzyme and a reaction without the substrate (cedrusin).

-

-

Product Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of this compound to confirm the enzyme's activity and regioselectivity.[6]

-

Objective: To confirm the role of a candidate gene in the biosynthesis of this compound within the plant.

Methodology:

-

VIGS Vector Construction:

-

Select a unique fragment (200-300 bp) of the target gene (e.g., a candidate OMT).

-

Clone this fragment into a suitable VIGS vector (e.g., based on the Tobacco Rattle Virus - TRV).

-

-

Agroinfiltration:

-

Transform the VIGS construct and a helper plasmid into Agrobacterium tumefaciens.

-

Infiltrate young Croton plants (or a related, amenable species) with a mixture of Agrobacterium cultures carrying the VIGS vector and the helper plasmid.

-

As controls, use plants infiltrated with an empty vector and a vector targeting a known gene (e.g., phytoene (B131915) desaturase, which causes photobleaching).

-

-

Sample Collection and Analysis:

-

After a period of time to allow for silencing to spread (e.g., 3-4 weeks), observe the plants for any visible phenotype.

-

Confirm the knockdown of the target gene's transcript level using RT-qPCR.

-

Collect latex or relevant tissue from the silenced and control plants.

-

-

Metabolite Profiling:

-

Extract the metabolites from the collected tissues.

-

Perform targeted LC-MS/MS analysis to quantify the levels of this compound, cedrusin, and other potential intermediates.

-

A significant reduction in this compound and a potential accumulation of its precursor (cedrusin) in the silenced plants compared to controls would provide strong in vivo evidence for the gene's function.

-

This guide provides a robust hypothetical framework and actionable experimental strategies for the scientific community to fully elucidate the biosynthetic pathway of this compound. The validation of this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this valuable medicinal compound.

References

- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]